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nitrobenzonitrile

CAS No.: 178448-14-1

Cat. No.: B174096

Get Quote

Executive Summary
4-Chloro-2-methyl-5-nitrobenzonitrile (CAS: 112297-76-6) is a critical electrophilic building

block in the "Design-Make-Test" cycle of modern herbicide discovery.[1] Its trisubstituted

benzene core—featuring a halogen, a nitro group, and a nitrile handle—provides orthogonal

reactivity essential for synthesizing N-phenylphthalimide and N-phenyluracil herbicides (PPO

inhibitors).[1]

This guide details the compound's application as a precursor for 5-amino-4-chloro-2-

methylbenzonitrile, a key intermediate for constructing heterocyclic herbicide "warheads."[1]

We provide validated protocols for chemoselective reduction and subsequent cyclization,

ensuring high fidelity in library synthesis and process scaling.

Chemical Profile & Structural Utility[1]
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Property Specification

IUPAC Name 4-Chloro-2-methyl-5-nitrobenzonitrile

CAS Number 112297-76-6

Molecular Formula C₈H₅ClN₂O₂

Molecular Weight 196.59 g/mol

Physical State Pale yellow to off-white solid

Key Functionality

Nitro Group: Precursor to aniline linker.Chlorine:

Handle for SₙAr diversification.Nitrile: Masked

acid/amide or heterocycle anchor.[1][2][3][4][5]

Strategic Value in PPO Inhibition
Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Flumioxazin, Saflufenacil) typically require

a substituted phenyl ring linked to a heterocyclic dione. This scaffold offers a precise

substitution pattern:

Position 1 (CN): Can be hydrolyzed to a carboxylate (for solubility/transport) or maintained

as a lipophilic electron-withdrawing group.[1]

Position 4 (Cl): Provides steric bulk and lipophilicity, critical for binding in the PPO

hydrophobic pocket.

Position 5 (NO₂ → NH₂): The attachment point for the heterocyclic active moiety.

Synthetic Application Pathways
The primary utility of this compound lies in its controlled reduction to the aniline, followed by

condensation with anhydrides to form the herbicide core.[1]

Pathway Diagram: From Scaffold to Active Herbicide
Core[1]
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Caption: Synthetic workflow converting the nitrobenzonitrile scaffold into a bioactive cyclic

imide herbicide.

Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (Nitro to Aniline)
Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile or dechlorinating

the aromatic ring.[1] Method: Iron-mediated reduction in acetic acid (Bechamp Reduction

variant).[1] This method is preferred over catalytic hydrogenation (H₂/Pd) to prevent potential

hydrodechlorination.

Reagents
4-Chloro-2-methyl-5-nitrobenzonitrile (10.0 g, 50.8 mmol)[1]

Iron powder (325 mesh, reduced) (11.3 g, 203 mmol, 4.0 equiv)[1]

Glacial Acetic Acid (100 mL)

Ethyl Acetate (EtOAc) (for extraction)[1]

Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux

condenser, and internal thermometer.
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Solubilization: Charge the flask with 4-Chloro-2-methyl-5-nitrobenzonitrile (10.0 g) and

Glacial Acetic Acid (80 mL). Stir at room temperature until partially suspended.

Activation: Heat the mixture to 50°C.

Addition: Add Iron powder portion-wise over 30 minutes. Caution: The reaction is exothermic.

[1][6] Maintain internal temperature below 85°C.

Reaction: Once addition is complete, heat the mixture to 80°C and stir for 2–3 hours.

IPC (In-Process Control):[1] Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting

material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

[7]

Workup:

Cool the reaction mixture to room temperature.

Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc (100 mL).

Concentrate the filtrate under reduced pressure to remove most acetic acid.

Dilute the residue with EtOAc (200 mL) and carefully neutralize with saturated NaHCO₃

solution until pH ~8. Caution: CO₂ evolution.[1]

Isolation: Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous

Na₂SO₄, and concentrate to dryness.

Yield: Expect 8.5–9.0 g (90–95%) of 5-amino-4-chloro-2-methylbenzonitrile as a tan solid.

Protocol B: Cyclization to PPO Inhibitor Core
Objective: Condensation of the aniline intermediate with 3,4,5,6-tetrahydrophthalic anhydride to

form the cyclic imide "warhead."[1]

Reagents
5-Amino-4-chloro-2-methylbenzonitrile (from Protocol A) (5.0 g, 30.0 mmol)[1]
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3,4,5,6-Tetrahydrophthalic anhydride (5.0 g, 33.0 mmol, 1.1 equiv)[1]

Propionic Acid (50 mL) (Solvent/Catalyst)[1]

Step-by-Step Procedure
Setup: Charge a 250 mL round-bottom flask with the aniline intermediate, anhydride, and

propionic acid.

Reflux: Heat the mixture to reflux (~141°C) for 6–8 hours. The high temperature drives the

dehydration step to close the imide ring.[1]

Monitoring: Monitor by HPLC. The intermediate amic acid (open ring) may be observed

initially, converting to the less polar imide product over time.

Workup:

Cool the mixture to room temperature.

Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

The product typically precipitates as a solid.

Purification:

Filter the solid and wash with water (3 x 50 mL) and cold isopropanol (20 mL).

Dry in a vacuum oven at 50°C.

Characterization: The resulting product is a structural analog of Chlorphthalim, ready for

biological assay (PPO inhibition).

Analytical Validation Parameters
To ensure protocol validity, synthesized intermediates must meet the following criteria:
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Analyte Method Acceptance Criteria

Purity HPLC-UV (254 nm) > 98.0% Area

Identity ¹H-NMR (DMSO-d₆)

Aniline: δ ~5.6 ppm (broad s,

2H, NH₂); Aromatic protons

shift upfield relative to nitro

precursor.[1]

Residual Iron ICP-MS
< 20 ppm (Critical for biological

assays)

Water Content Karl Fischer
< 0.5% w/w (Critical for

cyclization efficiency)

Safety & Handling
Nitriles: 4-Chloro-2-methyl-5-nitrobenzonitrile is an organic nitrile.[1] While less acutely

toxic than inorganic cyanides, it can liberate HCN under strong metabolic or chemical

hydrolysis.[1] Handle in a fume hood.

Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to

adiabatic shock. Do not distill the nitro-intermediate to dryness at high temperatures.[1]

Iron Waste: The iron filter cake from Protocol A is pyrophoric when dry.[1] Keep wet and

dispose of in a designated metal waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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